![molecular formula C10H13Cl2NO2 B1416776 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172479-10-5](/img/structure/B1416776.png)
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with acrylonitrile to form 3-{[(4-chlorophenyl)methyl]amino}propionitrile, which is then hydrolyzed to produce 3-{[(4-chlorophenyl)methyl]amino}propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt .
Chemical Reactions Analysis
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine, followed by subsequent steps to introduce the amino and carboxylic acid functionalities. Common methods include using pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under controlled conditions.
Research indicates that 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride exhibits several biological activities:
- Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens, suggesting potential use in developing antimicrobial agents.
- Anticancer Properties : Ongoing research is exploring its role as a therapeutic agent in cancer treatment, particularly due to its structural similarity to phenylalanine, which may enhance its interaction with cellular receptors involved in tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest it interacts with proteins critical for cell signaling and metabolism, although detailed mechanisms are still under investigation.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents .
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Cancer Treatment Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways, making it a candidate for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)propanoic acid: Lacks the amino group, resulting in different chemical properties and biological activities.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the propanoic acid moiety.
3-(4-Chlorophenyl)-3-hydroxypropanoic acid: Contains a hydroxyl group instead of the amino group, leading to different reactivity and applications.
Biological Activity
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate amines, leading to the formation of the desired product through standard organic synthesis techniques.
The compound's mechanism of action is primarily linked to its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which can lead to effects such as:
- Inhibition of Cell Proliferation : The compound may inhibit the growth of various cell types.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in certain cancer cell lines .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, derivatives containing the 4-chlorophenyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
Compound | Activity (Zone of Inhibition) | Bacterial Strain |
---|---|---|
3-{[(4-Chlorophenyl)methyl]amino}propanoic acid | 15 mm | E. coli |
Control (Penicillin) | 20 mm | E. coli |
Data suggest that while it is effective, it does not surpass established antibiotics like penicillin in efficacy but shows promise as a potential alternative or adjunct therapy .
Anticancer Activity
The anticancer properties of this compound have been explored extensively. In vitro studies using various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), have shown that it can reduce cell viability significantly.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
A549 | 25 | 48 hours |
HeLa | 30 | 48 hours |
Vero (normal) | >100 | 48 hours |
The compound exhibited selective cytotoxicity, sparing normal cells at higher concentrations, which is crucial for therapeutic applications .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against a panel of pathogens and found that derivatives with the chlorophenyl group had enhanced activity compared to their non-substituted counterparts .
- Anticancer Research : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid showed comparable cytotoxic effects on A549 cells, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAILPIZHMVJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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